molecular formula C7H8N4O2S B1417816 1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one CAS No. 941868-06-0

1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one

Cat. No.: B1417816
CAS No.: 941868-06-0
M. Wt: 212.23 g/mol
InChI Key: ORKYZKHJOXOZQW-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 2-hydroxyethyl group at the 1-position and a mercapto (-SH) group at the 6-position. The compound is noted for high purity (≥95%) in commercial listings, indicating established synthetic protocols .

The pyrazolo[3,4-d]pyrimidin-4-one core is a bicyclic heterocycle with structural similarity to purines, enabling diverse biological interactions. Modifications at the 1- and 6-positions influence solubility, reactivity, and pharmacological activity.

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c12-2-1-11-5-4(3-8-11)6(13)10-7(14)9-5/h3,12H,1-2H2,(H2,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKYZKHJOXOZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC(=S)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nucleophilic Substitution

Reaction:
The primary step involves the nucleophilic substitution of (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine (compound 2) with 4-chloropyrrolo[2,3-d]pyrimidine (compound 3).

Reaction Conditions:

  • Solvent: Preferably N-methyl-2-pyrrolidone (NMP) or n-butanol.
  • Base: Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
  • Temperature: 110–140°C.
  • Duration: Typically overnight (~12–24 hours).

Procedure:

  • Combine the heterocyclic chloride and amine in the chosen solvent.
  • Add the inorganic base (preferably K₂CO₃).
  • Heat under reflux with stirring until completion (monitored by TLC or HPLC).
  • Work-up involves aqueous extraction, organic solvent removal, and purification via recrystallization or chromatography.

Notes:

  • Using NMP enhances solubility and reaction rate.
  • Potassium carbonate provides mild basicity, minimizing side reactions.

Step 2: Catalytic Hydrogenation Debenzylation

Reaction:
Hydrogenolysis of the benzyl group to generate the free amino compound (compound 5).

Catalyst:

  • Preferred: 20% wet palladium hydroxide on carbon (Pd(OH)₂/C).
  • Alternative: Palladium on carbon (Pd/C).

Reaction Conditions:

Procedure:

  • Suspend the substrate and catalyst in the solvent.
  • Purge with hydrogen, then maintain under a hydrogen atmosphere.
  • After completion, filter off the catalyst, concentrate, and purify the amine.

Notes:

  • Mild conditions prevent over-reduction.
  • Avoid using dry Pd/C due to safety concerns; wet Pd(OH)₂ is safer and more controllable.

Step 3: Aminolysis with Acryloyl Chloride

Reaction:
The free amine (compound 5) reacts with acryloyl chloride to form the final acrylamide derivative.

Reaction Conditions:

Procedure:

  • Dissolve compound 5 in THF-water mixture.
  • Cool to 0°C, then add acryloyl chloride dropwise.
  • Stir for 4 hours at 0–5°C.
  • Quench with water, extract with ethyl acetate, wash, dry, and concentrate.
  • Purify by recrystallization to obtain the target compound.

Notes:

  • Maintaining low temperature minimizes side reactions.
  • Excess sodium bicarbonate neutralizes HCl formed during acylation.

Process Advantages and Notes

Aspect Details
Reaction Solvents: NMP, n-butanol, methanol, THF-water mixture.
Bases: Potassium carbonate, sodium bicarbonate, DIPEA.
Catalysts: Wet palladium hydroxide on carbon preferred for safety and efficiency.
Temperature Range: 0°C for acylation, 45–55°C for hydrogenation, up to 140°C for nucleophilic substitution.
Safety & Scalability: Avoids dry Pd catalysts, uses mild conditions, and enantiomerically pure starting materials to eliminate chiral chromatography.

Data Summary Table

Step Reagents & Conditions Key Features Advantages
1 (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine + 4-chloropyrrolo[2,3-d]pyrimidine; K₂CO₃; NMP or n-butanol; 140°C Nucleophilic substitution Mild, high-yield, scalable
2 Compound 4 + 20% wet Pd(OH)₂/C; MeOH; 45°C; 15 psi H₂ Hydrogenolysis Safer, avoids dry Pd, high selectivity
3 Compound 5 + acryloyl chloride; THF-water; 0°C Acylation Controlled, high purity

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted pyrazolo[3,4-d]pyrimidines. These derivatives often exhibit enhanced or modified biological activities .

Scientific Research Applications

1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of protein kinases by binding to their active sites, thereby blocking phosphorylation events crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name (or ID) Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound 1-(2-Hydroxyethyl), 6-mercapto C₇H₈N₄O₂S 212.23 High purity (≥95%); synthesis not detailed in evidence
Compound 7g 1-[2-(4-Chlorophenyl)-2-hydroxyethyl], 6-ethyl C₁₄H₁₃ClN₄O₂ 304.73 Src kinase inhibitor; synthesized via alkyl ester intermediates (71% yield)
Compound 11e 5-[(4-Bromophenyl)(4-chlorophenyl)thiazol-2-ylidenamino], 6-methyl, 1-phenyl C₂₅H₁₆BrClN₆OS 575.85 Anti-inflammatory (carrageenan-induced edema test; comparable to indomethacin)
6-Chloro-1-phenyl derivative 6-Chloro, 1-phenyl C₁₁H₇ClN₄O 246.65 Intermediate for disubstituted pyrazolo[3,4-d]pyrimidines; antibacterial/anticancer uses
PF-04449613 1-(Tetrahydro-2H-pyran-4-yl), 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl] C₂₁H₂₅N₅O₃ 395.45 PDE9A inhibitor; evaluated for cognitive disorders (e.g., Alzheimer’s)
4-Chloro-6-(chloromethyl)-1-methyl 4-Chloro, 6-(chloromethyl), 1-methyl C₇H₇Cl₂N₄O 233.07 Intermediate for pharmacologically active derivatives; antitumor potential

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

  • The mercapto group in the target compound may enhance thiol-mediated interactions (e.g., covalent binding to enzymes or metal chelation) compared to chloro (electron-withdrawing) or alkyl (lipophilic) groups in analogs .
  • Hydroxyethyl at position 1 improves water solubility relative to phenyl or methyl groups in analogs like 6-chloro-1-phenyl .

Anti-inflammatory derivatives (e.g., compound 11e) are synthesized via thiazole ring closure using polyphosphoric acid .

Biological Activity Trends: Lipophilicity (C log P): Compounds with higher lipophilicity (e.g., compound 11e, C log P ~5.3) show enhanced anti-inflammatory activity due to better membrane permeability . Enzyme Inhibition: PDE9A inhibitors (e.g., PF-04449613) feature bulky substituents (tetrahydropyranyl, phenoxyazetidinyl), whereas Src inhibitors (compound 7g) prioritize hydroxyethyl and chlorophenyl groups for kinase binding .

Biological Activity

1-(2-Hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12N4OS
  • CAS Number : 156718-77-3
  • IUPAC Name : 1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Biological Activity Overview

The compound exhibits a range of biological activities including:

  • Anticancer Activity : Studies have shown that pyrazolo derivatives can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest potential effectiveness against specific bacterial strains.

Research indicates that this compound may exert its anticancer effects through several mechanisms:

  • Induction of Apoptosis : The compound has been observed to activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : In vitro studies utilizing MTT assays have demonstrated that the compound inhibits the proliferation of cancer cells more effectively than standard chemotherapeutic agents like cisplatin .
  • Autophagy Activation : The compound may also promote autophagy, a process that can lead to cancer cell death by degrading cellular components and reducing metabolic stress.

Case Studies

Several studies have evaluated the anticancer potential of this compound:

StudyCell Lines TestedKey Findings
MCF-7 (breast cancer), MDA-MB-231 (breast cancer)Showed stronger cytotoxic activity compared to cisplatin; induced apoptosis via caspase activation.
Various cancer cell linesInduced autophagy and increased expression of pro-apoptotic proteins such as Bax.

Antimicrobial Activity

While the primary focus has been on anticancer properties, initial assessments indicate that this compound may also possess antimicrobial activity. Research on similar pyrazolo compounds has suggested efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized to improve yield and purity?

Answer :

  • Route Selection : Start with cyclocondensation of 6-mercapto precursors with 2-hydroxyethyl-substituted intermediates. N-substitution reactions (e.g., using α-chloroacetamides or chlorinated ketones) are effective for introducing the hydroxyethyl group .
  • Optimization :
    • Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group during synthesis .
    • Use elevated temperatures (e.g., 50°C) for acid-mediated steps to enhance reaction kinetics, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses .
    • Purify via recrystallization from aprotic solvents (e.g., DMF/EtOH mixtures) to remove unreacted starting materials .

Pharmacological Profiling

Q. Q2. How do structural modifications at the N1 and C6 positions influence the pharmacological activity of pyrazolo[3,4-d]pyrimidine derivatives?

Answer :

  • N1 Substituents : The hydroxyethyl group enhances water solubility and may improve blood-brain barrier penetration compared to hydrophobic substituents (e.g., chlorophenyl groups) .
  • C6 Mercapto Group : The thiol moiety increases metal-binding capacity, potentially enhancing kinase inhibition (e.g., targeting purine-binding enzymes like EGFR or VEGFR) .
  • Methodology :
    • Conduct in vitro cytotoxicity assays (MTT) across cancer cell lines.
    • Validate target engagement via kinase inhibition profiling and molecular docking simulations .

Analytical Characterization

Q. Q3. Which spectroscopic and chromatographic techniques are critical for characterizing mercapto-substituted pyrazolo[3,4-d]pyrimidines?

Answer :

  • Structural Confirmation :
    • ¹H/¹³C NMR : Thiol protons appear at δ 10–12 ppm; hydroxyethyl groups show splitting patterns at δ 3.5–4.5 ppm .
    • HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out oxidation products (e.g., disulfides) .
  • Purity Analysis :
    • HPLC-UV : Use C18 columns with mobile phases containing 0.1% TFA to improve peak symmetry .
    • TLC : Monitor reactions using silica gel plates with ethyl acetate/hexane (3:7) and visualize under UV 254 nm .

Stability and Handling

Q. Q4. What protocols ensure the stability of 6-mercapto-substituted pyrazolo[3,4-d]pyrimidines during long-term storage and experimental use?

Answer :

  • Storage :
    • Store at –20°C under argon in amber vials to prevent light- and oxygen-induced degradation .
    • Add stabilizing agents (e.g., 1% BHT) to solid samples .
  • In-Lab Handling :
    • Use degassed solvents for solubility studies.
    • Avoid prolonged exposure to basic conditions, which may deprotonate the thiol group and promote oxidation .

Biological Activity Discrepancies

Q. Q5. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Answer :

  • Bioavailability Screening :
    • Perform parallel artificial membrane permeability assays (PAMPA) to assess intestinal absorption potential .
    • Conduct pharmacokinetic studies in rodent models to measure plasma half-life and tissue distribution .
  • Metabolic Stability :
    • Incubate with human liver microsomes to identify major metabolites (e.g., sulfoxide derivatives) .
    • Use deuterated analogs or prodrug strategies to mitigate rapid clearance .

Computational Modeling

Q. Q6. What computational approaches predict the binding affinity of 1-(2-hydroxyethyl)-6-mercapto derivatives to kinase targets?

Answer :

  • Docking Studies :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR, PDB: 1M17) .
    • Prioritize derivatives with hydrogen bonds to backbone residues (e.g., Met793 in EGFR) .
  • DFT Calculations :
    • Calculate Fukui indices to identify nucleophilic sites prone to metabolic oxidation .

Safety and Toxicity

Q. Q7. What safety protocols are essential when handling the mercapto group in this compound?

Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
  • Waste Disposal :
    • Quench thiol-containing waste with 10% NaHCO₃ and 3% H₂O₂ before disposal to oxidize residual mercaptans .
  • Emergency Measures :
    • In case of exposure, rinse skin with 10% aqueous EDTA to chelate any metal-thiol complexes .

Tables for Key Data

Table 1. Comparative Pharmacological Profiles of Pyrazolo[3,4-d]pyrimidine Derivatives

Substituent (Position)Target KinaseIC₅₀ (nM)Solubility (mg/mL)Metabolic Stability (t₁/₂, min)
2-Hydroxyethyl (N1)EGFR12.31.245 (Human Liver Microsomes)
4-Chlorophenyl (N1)VEGFR28.70.322
6-Mercapto (C6)PDGFR19.50.830

Table 2. Recommended Analytical Conditions

TechniqueParametersKey Observations
HPLC-UVColumn: C18, 250 × 4.6 mm; Mobile phase: 0.1% TFA in H₂O/MeOH (60:40)Retention time: 6.8 min; Purity >98%
¹H NMR (DMSO-d₆)400 MHz, δ 10.2 (s, 1H, SH), 4.1 (t, 2H, CH₂OH)Confirms thiol and hydroxyethyl groups

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one

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